

The Therapeutic Potential of VU0467485: A Technical Guide

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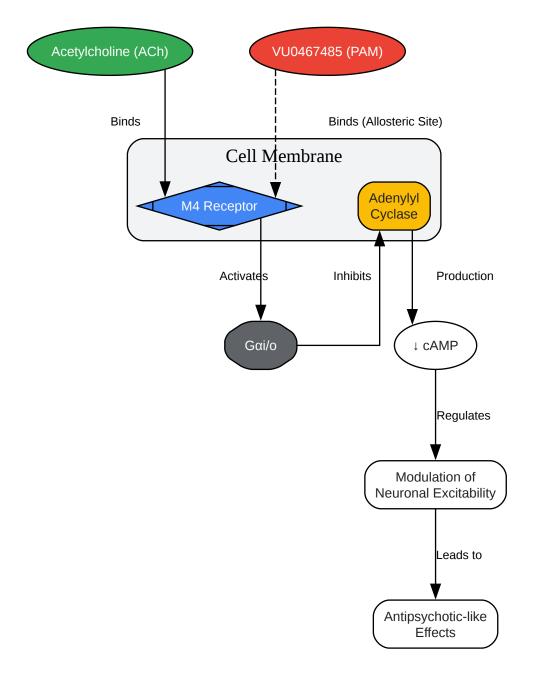
Abstract

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). Preclinical studies have demonstrated its potential as a novel therapeutic agent for the treatment of schizophrenia. This document provides a comprehensive overview of the core data supporting the therapeutic potential of **VU0467485**, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and visualizations of key pathways and workflows are presented to facilitate further research and development.

Mechanism of Action

VU0467485 is a positive allosteric modulator of the M4 receptor, meaning it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh).[1] By itself, **VU0467485** is inactive; however, in the presence of ACh, it potentiates the receptor's response to ACh.[1] This allosteric modulation leads to a significant leftward shift in the ACh concentration-response curve, indicating an increased potency of the natural ligand.[1] M4 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of downstream signaling cascades that regulate neuronal excitability. The antipsychotic-like effects of M4 activation are believed to be mediated by the modulation of dopamine release in key brain regions implicated in schizophrenia.[2]





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Caption: Simplified M4 Receptor Signaling Pathway Modulated by VU0467485.

Quantitative Pharmacology

The pharmacological profile of **VU0467485** has been extensively characterized across multiple species, demonstrating potent and selective M4 PAM activity.

Table 1: In Vitro Potency and Selectivity of VU0467485[1]



Receptor Target	Species	Assay Type	EC50 (nM)	% ACh Max
M4	Human	Calcium Mobilization	78.8	80.6 ± 0.7
M4	Rat	Calcium Mobilization	26.6	68.7 ± 3.4
M4	Dog	Calcium Mobilization	87	49
M4	Cynomolgus Monkey	Calcium Mobilization	102	74
M1	Human	Calcium Mobilization	> 30,000	-
M2	Human	Calcium Mobilization	> 30,000	-
M3	Human	Calcium Mobilization	> 30,000	-
M5	Human	Calcium Mobilization	> 30,000	-
M1	Rat	Calcium Mobilization	> 30,000	-
M2	Rat	Calcium Mobilization	> 30,000	-
M3	Rat	Calcium Mobilization	> 30,000	-
M5	Rat	Calcium Mobilization	> 30,000	-

Pharmacokinetics



VU0467485 exhibits favorable pharmacokinetic properties, including oral bioavailability and central nervous system (CNS) penetration.

Table 2: In Vivo Pharmacokinetic Parameters of

VU0467485[1]

Speci es	Dose (mg/k g)	Route	Cmax (µM)	Tmax (h)	AUC (μM·h)	F (%)	CL (mL/ min/k g)	Vss (L/kg)	t1/2 (h)
Rat	3	p.o.	1.2	0.5	3.8	71	-	-	4.2
Rat	1	i.v.	-	-	-	-	21	1.5	1.9
Dog	3	p.o.	0.04	2.0	0.1	3	-	-	-
Dog	1	i.v.	-	-	-	-	10	2.1	2.4
Cyno molgu s Monke y	1	i.v.	-	-	-	-	13	1.1	1.6

Table 3: Predicted Human Pharmacokinetic Parameters

of VU0467485[1]

Parameter	Predicted Value
CL (mL/min/kg)	3.7 - 8.9
Vss (L/kg)	1.5 - 2.1
t1/2 (h)	1.9 - 6.6
F (%)	71

Table 4: In Vitro DMPK and Physicochemical Properties of VU0467485[1]



Parameter	Value
Plasma Protein Binding	
fu (rat)	0.031
fu (human)	0.054
fu (cynomolgus)	0.091
Brain Tissue Binding	
fu,brain (rat)	0.037
CNS Penetration	
Kp (rat)	0.31
Kp,uu (rat)	0.37
Kp (dog)	1.0
Kp,uu (dog)	0.84
Permeability	
Caco-2 Papp (A → B)	31 x 10 ⁻⁶ cm/s
P-gp Substrate	No (ER = 1.4)
hERG Inhibition	Inactive at 11 μM

In Vivo Efficacy

VU0467485 has demonstrated robust efficacy in preclinical models of schizophrenia, suggesting its potential to treat the positive symptoms of the disorder.

Table 5: Efficacy of VU0467485 in Preclinical Models of Schizophrenia[1][3]

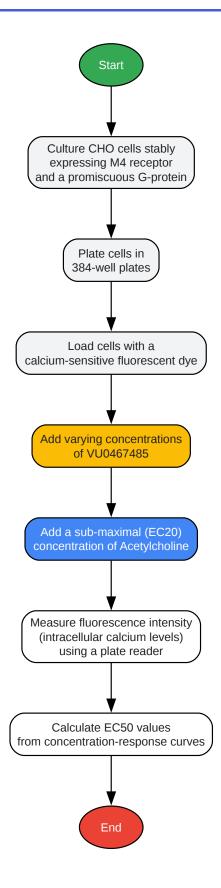


Model	Species	Psychostimula nt	VU0467485 Dose (mg/kg, p.o.)	Efficacy (% Reversal)
Amphetamine- Induced Hyperlocomotion	Rat	Amphetamine (0.75 mg/kg, s.c.)	1	-
3	-			
10	43.2	_		
MK-801-Induced Hyperlocomotion	Rat	MK-801 (0.18 mg/kg, s.c.)	10	Significant Reversal
30	Significant Reversal			

Experimental Protocols Calcium Mobilization Assay

This assay is used to determine the in vitro potency of **VU0467485** as a positive allosteric modulator of the M4 receptor.





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Caption: Workflow for the Calcium Mobilization Assay.



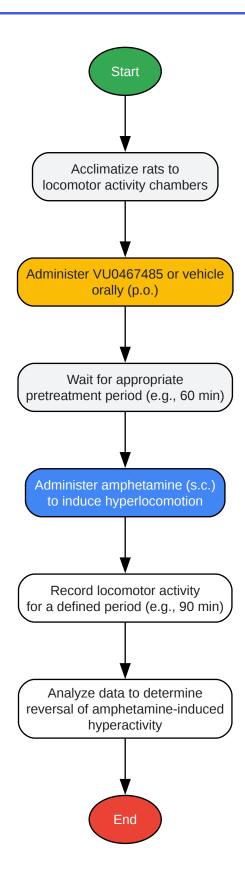
Methodology:

- Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor and a promiscuous G-protein (e.g., Gαqi5) are cultured under standard conditions.[1]
- Cells are seeded into 384-well microplates and incubated.
- The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Varying concentrations of VU0467485 are added to the wells.
- After a short incubation period, a fixed concentration of acetylcholine, corresponding to the EC20 value, is added to stimulate the M4 receptors.[1]
- Changes in intracellular calcium concentration are measured by monitoring fluorescence intensity using a suitable plate reader.
- The data are normalized to the maximal response induced by a saturating concentration of acetylcholine, and concentration-response curves are generated to determine the EC50 values for VU0467485.[1]

Amphetamine-Induced Hyperlocomotion (AHL) Model

This in vivo model is used to assess the antipsychotic-like activity of VU0467485.





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Caption: Experimental Workflow for the Amphetamine-Induced Hyperlocomotion Model.



Methodology:

- Male Sprague Dawley rats are used for the study.[3]
- The animals are first habituated to the locomotor activity chambers.
- VU0467485 is administered orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg), alongside a
 vehicle control group.[3]
- Following a specific pretreatment time (e.g., 60 minutes), amphetamine (e.g., 0.75 mg/kg) is administered subcutaneously (s.c.) to all animals except for a vehicle-only control group.[1]
- Locomotor activity is then recorded for a set duration (e.g., 90 minutes).
- The data are analyzed to assess the ability of VU0467485 to reverse the hyperlocomotor effects of amphetamine.[1]

Conclusion

VU0467485 is a potent and selective M4 PAM with a promising preclinical profile for the treatment of schizophrenia. Its robust in vitro potency across species, favorable pharmacokinetic properties including oral bioavailability and CNS penetration, and significant efficacy in animal models of psychosis highlight its therapeutic potential.[1][4] The data presented in this guide provide a solid foundation for further investigation and development of **VU0467485** as a novel antipsychotic agent.

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